molecular formula C10H12N2O B1605221 1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone CAS No. 6639-92-5

1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone

Katalognummer: B1605221
CAS-Nummer: 6639-92-5
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: ULCUOMDKLGPXDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound featuring a partially saturated quinoxaline core (two fused benzene rings with two nitrogen atoms at positions 1 and 4) and an acetyl group attached to the nitrogen at position 1. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications range from serving as a precursor for bromodomain inhibitors to antimicrobial agents, depending on substituent modifications .

Eigenschaften

IUPAC Name

1-(3,4-dihydro-2H-quinoxalin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCUOMDKLGPXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287105
Record name 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-92-5
Record name NSC48957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Condensation of o-Phenylenediamine with 2-Bromoethanone

This method leverages nucleophilic substitution to form the dihydroquinoxaline ring while introducing the acetyl group.

Procedure :

  • Reactants : o-Phenylenediamine (1 mmol), 2-bromoethanone (1 mmol), piperidine (2 mmol) in ethanol (8 mL).
  • Conditions : Reflux for 2 hours under inert atmosphere.
  • Workup : Filter the catalyst (if used), dry over Na₂SO₄, and recrystallize from ethanol.

Key Data :

Parameter Value
Yield 70–85%
Purity (HPLC) ≥95%
Reaction Time 2–4 hours

Mechanistic Insight :
The reaction proceeds via alkylation of o-phenylenediamine’s amine groups by 2-bromoethanone, followed by intramolecular cyclization to form the dihydroquinoxaline ring.

Acetylation of 3,4-Dihydroquinoxaline

This two-step approach first synthesizes the dihydroquinoxaline core, followed by N-acetylation.

Step 1: Synthesis of 3,4-Dihydroquinoxaline

  • Reactants : o-Phenylenediamine (1 mmol), glyoxal (1 mmol), MoVP catalyst (0.1 g) in toluene.
  • Conditions : Stir at room temperature for 3 hours.
  • Yield : 80–90%.

Step 2: N-Acetylation

  • Reactants : 3,4-Dihydroquinoxaline (1 mmol), acetic anhydride (1.2 mmol), pyridine (2 mL).
  • Conditions : Reflux for 1 hour.
  • Yield : 75–82%.

Purification : Column chromatography (petroleum ether/ethyl acetate, 4:1) or recrystallization from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces time.

Procedure :

  • Reactants : o-Phenylenediamine (2 mmol), 2-bromoethanone (1 mmol), piperidine (2 mmol) in ethanol (3 mL).
  • Conditions : Microwave irradiation at 100°C (250 W) for 10 minutes.
  • Yield : 87–92%.

Advantages :

  • 5x faster than conventional heating.
  • Higher purity due to reduced side reactions.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage
Condensation 70–85 2–4 hours Single-step, scalable
Acetylation 75–82 4–5 hours High selectivity
Microwave-Assisted 87–92 10 minutes Rapid, energy-efficient

Critical Research Findings

  • Catalyst Impact : MoVP catalysts improve yields in condensation reactions by facilitating faster cyclization.
  • Solvent Choice : Ethanol and toluene are optimal for balancing solubility and reaction kinetics.
  • Microwave Efficiency : Reduced reaction time by 90% compared to conventional methods, with minimal solvent use.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce 3,4-dihydroquinoxalin-2(1H)-one derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone serves as a critical building block for synthesizing more complex quinoxaline derivatives. Its ability to undergo various reactions—oxidation, reduction, and substitution—allows for the development of diverse chemical compounds .

Biology

Quinoxaline derivatives have been investigated for their biological activities:

  • Enzyme Inhibition: Certain derivatives exhibit inhibitory effects on key enzymes such as COX-2 and LDHA, which are implicated in inflammatory processes and cancer progression .
  • Antimicrobial Properties: Compounds derived from this compound have shown potential as antimicrobial agents .

Medicine

Research indicates that some derivatives possess anticancer and anti-inflammatory properties. For instance:

  • Anticancer Activity: Studies have demonstrated that certain quinoxaline derivatives can inhibit the proliferation of cancer cells by targeting various molecular pathways, including tubulin polymerization and receptor tyrosine kinases (RTKs) .

Case Study: In Vitro Testing
A study evaluated new quinoxalinone derivatives for antibacterial activity and enzyme inhibition. The results indicated significant inhibition percentages against COX-2 compared to standard drugs like diclofenac .

Industrial Applications

In industry, quinoxaline compounds are utilized in:

  • Dyes and Fluorescent Materials: Their unique chemical structure allows for applications in developing dyes and organic sensitizers for solar cells.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some quinoxaline derivatives act as soluble guanylate cyclase (sGC) activators, which play a role in the nitric oxide signaling pathway. This interaction can lead to increased levels of cyclic guanosine monophosphate (cGMP), resulting in various physiological effects .

Vergleich Mit ähnlichen Verbindungen

(a) 1-(4-(3-Methylbenzyl)-3,4-dihydroquinoxalin-1(2H)-yl)ethanone (D7T)

  • Structure: Shares the dihydroquinoxaline core but substitutes the acetyl group with a 3-methylbenzyl moiety at position 3.
  • Impact : The 3-methylbenzyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability compared to the parent compound .
  • Synthesis: Achieved via alkylation of the dihydroquinoxaline nitrogen with 3-methylbenzyl chloride under basic conditions .

(b) S157: Bromodomain Inhibitor

  • Structure: Incorporates a benzylamino group, methoxyquinazoline, and additional aromatic rings.
  • Bioactivity : Binds selectively to the second bromodomain (BRD2) with an IC₅₀ of 120 nM, attributed to its extended π-π stacking and hydrogen-bonding interactions .
  • Key Difference : The methoxy group increases polarity, reducing logP by 0.5 units compared to D7T .

Isosteric Compounds: Dihydroisoquinolinone Derivatives

(a) 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2)

  • Structure: Replaces the quinoxaline core with a dihydroisoquinoline ring (nitrogen at position 2).
  • Properties: Higher basicity (pKa ≈ 8.2) due to the isoquinoline nitrogen’s lone pair orientation, influencing protonation states under physiological conditions .
  • Applications : Used in alkaloid synthesis and as a precursor for antidepressants .

Functional Analogs: Ethanone Derivatives with Heterocycles

(a) 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone

  • Structure: Combines oxadiazole and pyrazole rings with the ethanone group.
  • Bioactivity : Exhibits antimicrobial activity against E. coli (MIC = 50 μg/mL) and S. aureus (MIC = 100 μg/mL), outperforming tetracycline in some cases .
  • Synthesis : Involves cyclization of hydrazide intermediates with acetic anhydride .

Physicochemical Properties

Property Parent Compound D7T S157 Dihydroisoquinolinone Derivative
Molecular Weight (g/mol) 204.2 280.4 440.4 175.2
logP (Calculated) 1.8 3.2 2.7 2.1
Solubility (Water, mg/mL) 1.2 0.3 0.8 0.9
Hydrogen Bond Acceptors 3 2 5 2

Biologische Aktivität

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential medicinal applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O. Its unique structure includes a quinoxaline moiety that contributes to its biological activity. The compound serves as a building block for synthesizing more complex derivatives with enhanced properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, some derivatives have been shown to act as:

  • Enzyme Inhibitors : Compounds derived from this structure have been identified as inhibitors of key enzymes involved in various biochemical pathways, including soluble guanylate cyclase (sGC), which plays a crucial role in the nitric oxide signaling pathway.
  • Antimicrobial Agents : Quinoxaline derivatives exhibit antimicrobial properties against various pathogens.
  • Anticancer Agents : Certain derivatives have demonstrated cytotoxic effects against human leukemia cell lines, indicating potential as anticancer agents .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound NameMechanism of ActionTargetReported ActivityReference
This compoundEnzyme inhibitorsGCIncreased cGMP levels
GW420867XNNRTIHIV-1IC50: 179 µM; IC90: 11 µM
3-MethylquinoxalineNeuroprotective effectsVariousAntioxidant activity
4-{(4-Methylphenyl)glycyl}-3,4-dihydroquinoxalin-2(1H)-oneRadiolabeling agentNot specifiedUsed in imaging studies

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines such as HL60 and K562, suggesting their potential use in cancer therapy .
  • Antiviral Properties : The compound GW420867X, a derivative of 3,4-dihydroquinoxaline-2-one, was evaluated in clinical trials for its efficacy against HIV-1. It was well-tolerated and showed promising antiviral activity .
  • Neuroprotective Effects : Research indicated that certain quinoxaline derivatives possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-dihydroquinoxalin-1(2H)-yl)ethanone, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted quinoxaline precursors and acetylating agents. For example, a two-step procedure involves reacting 1-methyl-1,2,3,4-tetrahydroquinoxaline with a carboxylic acid derivative (e.g., pyrazolopyridine-4-carboxylic acid) using coupling reagents like HATU or EDCI under inert conditions. Reaction optimization includes:

  • Temperature control : Maintaining 110°C for 24 hours improves cyclization efficiency .
  • Catalyst loading : Low copper-catalyst loading (≤5 mol%) minimizes side reactions in chiral quinoxalinone synthesis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    Yield improvements (up to 26% in reported cases) are achieved by stoichiometric balancing of reactants and post-reaction purification via column chromatography .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H and 13C^{13}C NMR spectra with literature data. For instance, 1H^1H NMR peaks at δ 3.40 ppm (t, J = 4.7 Hz) correspond to methylene protons adjacent to the quinoxaline nitrogen, while δ 166.0 ppm in 13C^{13}C NMR confirms the ketone carbonyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+^+) with calculated exact mass (e.g., 404.2445 for C24_{24}H29_{29}N5_5O) .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity, ensuring a single peak with ≥95% area .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chloride or DMF) .
  • Toxicity Data : The compound’s structural analogs exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes), necessitating strict adherence to LD50_{50} protocols and emergency eyewash/shower access .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced biological activity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., Plasmodium falciparum ABCI3 transporter in antimalarial studies). Align the ketone moiety with hydrophobic pockets to improve ligand-receptor interactions .
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the quinoxaline ring) with bioactivity data. For example, fluoro substituents at position 7 increase metabolic stability in vivo .
  • ADMET Prediction : Tools like SwissADME evaluate logP (optimal range: 1.1–2.5) and topological polar surface area (TPSA ≈ 62.3 Ų) to optimize blood-brain barrier penetration .

Q. What strategies resolve contradictions in spectral data (e.g., IR vs. NMR) for structurally similar quinoxaline derivatives?

Methodological Answer:

  • Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm1^{-1}) with computed DFT spectra (B3LYP/6-31G* level) to confirm ketone presence .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled acetyl groups to distinguish overlapping 13C^{13}C NMR signals in diastereomeric mixtures .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., C–H···O hydrogen bonds stabilize planar quinoxaline conformations) .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., molar ratios, solvent volume) and identify critical quality attributes (CQAs) .
  • Scale-Up Protocols : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side products like dimerized quinoxalines .

Q. What mechanistic insights explain the antimalarial activity of this compound analogs?

Methodological Answer:

  • Target Engagement : Resistance profiling links activity to the PfABCI3 transporter; analogs with tert-butyl groups show 10-fold lower IC50_{50} against chloroquine-resistant strains .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) reveal cytochrome P450-mediated oxidation of the dihydroquinoxaline ring, guiding methyl or cyclopropyl substitutions to block metabolic hotspots .
  • Parasite Growth Inhibition : Time-kill assays demonstrate stage-specific action against trophozoites, validated via GFP-tagged Plasmodium cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.